Topological Polar Surface Area (TPSA) Comparison: 3,4-Dimethoxypyrrolidine vs. Unsubstituted Pyrrolidine
3,4-Dimethoxypyrrolidine exhibits a computed TPSA of 30.5 Ų, which is approximately 2.5-fold higher than the 12.0–12.5 Ų TPSA of unsubstituted pyrrolidine (CAS 123-75-1) [1]. This difference arises from the two methoxy oxygen atoms, each contributing additional polar surface area. The elevated TPSA reduces predicted passive membrane permeability and alters the compound's suitability for CNS-targeted vs. peripheral applications. For procurement decisions, a higher TPSA generally correlates with reduced blood-brain barrier penetration (threshold ~90 Ų for CNS drugs), positioning 3,4-dimethoxypyrrolidine as a more polar, less CNS-penetrant scaffold compared to unsubstituted pyrrolidine [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 30.5 Ų (PubChem computed, Cactvs 3.4.6.11) |
| Comparator Or Baseline | Unsubstituted pyrrolidine (CAS 123-75-1): 12.0–12.5 Ų |
| Quantified Difference | ~2.5-fold higher TPSA (Δ ≈ +18.5 Ų) |
| Conditions | Computed property; PubChem Cactvs algorithm; no experimental measurement reported |
Why This Matters
A 2.5-fold TPSA difference directly impacts passive membrane permeability predictions, influencing the selection of this scaffold for peripheral vs. CNS drug targets.
- [1] PubChem Compound Summary: 3,4-Dimethoxypyrrolidine, CID 14784824. National Center for Biotechnology Information, accessed 2026-04-25. View Source
